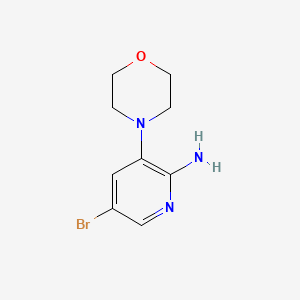
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride
Vue d'ensemble
Description
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride, also known as DMSH or DMSH-HCl, is an organic compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of 95-97°C and a molecular weight of 218.7 g/mol. DMSH-HCl is a derivative of the isoindole family of compounds, which are known for their ability to bind to and modulate the activity of various proteins. DMSH-HCl has been used in a wide range of scientific research applications, including protein binding studies, enzyme inhibition studies, and drug development.
Applications De Recherche Scientifique
Pharmacological and Therapeutic Research
Sulfonamides, including N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride, have been recognized for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This class of compounds has a long history in clinical use, with research continuing into their potential for new therapeutic applications. Notably, sulfonamides have been investigated for their roles as carbonic anhydrase inhibitors (CAIs), which have applications in treating glaucoma, cancer, and other conditions due to their ability to modulate enzyme activity involved in various physiological processes. Furthermore, the sulfonamide group's versatility allows it to be incorporated into drugs targeting a wide range of diseases, highlighting the ongoing interest in developing novel sulfonamide derivatives with improved efficacy and reduced toxicity (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Environmental and Bioremediation Research
The presence of sulfonamides in the environment, particularly from agricultural runoff and pharmaceutical waste, poses challenges due to their potential to promote antimicrobial resistance. Research has focused on understanding the environmental impact of these compounds and developing strategies for their biodegradation. Isolated bacteria with sulfonamide-degrading capabilities offer promising solutions for the bioremediation of contaminated sites. Advances in DNA sequencing and metagenomic analysis are enhancing our understanding of these microbial processes, opening new avenues for the effective management of sulfonamide pollution. This research underscores the importance of developing controllable biodegradation processes for restoring sulfonamide-contaminated environments, thereby mitigating the risk these compounds pose to human health and ecological systems (Deng, Li, & Zhang, 2018).
Propriétés
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-12(2)15(13,14)10-4-3-8-6-11-7-9(8)5-10;/h3-5,11H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDKVKSVTFNGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CNC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


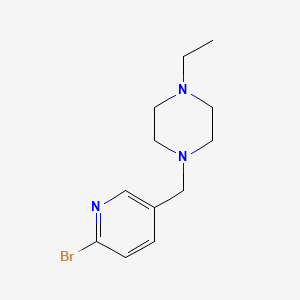
![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
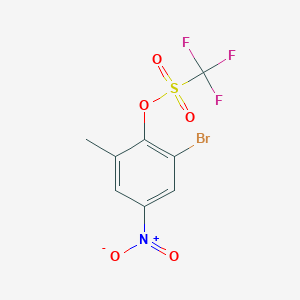
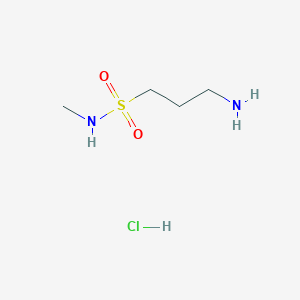
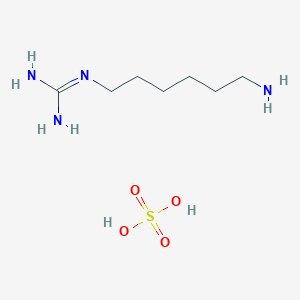

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)
![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)
![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)
